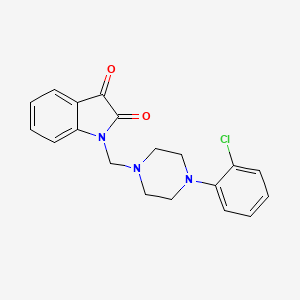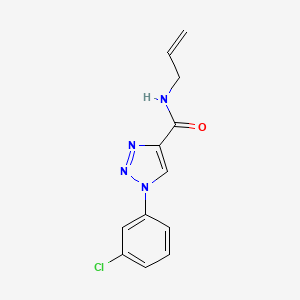
1-(3-chlorophenyl)-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that is widely used in scientific research. This compound is known for its unique properties and has been used in a variety of research studies.
Wirkmechanismus
The mechanism of action of 1-(3-chlorophenyl)-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide varies depending on the research application. However, in general, this compound works by binding to specific targets in the body and either inhibiting or activating their function. For example, in the case of cancer cells, this compound works by inhibiting the growth and proliferation of these cells by targeting specific signaling pathways involved in their survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-chlorophenyl)-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide vary depending on the research application. However, in general, this compound has been shown to have potent effects on a variety of cellular and molecular processes. For example, in the case of cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the death of these cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-chlorophenyl)-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide in lab experiments include its high potency, selectivity, and ease of synthesis. This compound is also relatively stable and can be easily stored for long periods of time. However, some of the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Zukünftige Richtungen
There are many potential future directions for research involving 1-(3-chlorophenyl)-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide. Some of these directions include:
- Further investigation of the anticancer, antimicrobial, and anti-inflammatory properties of this compound.
- Development of new therapeutic agents based on the structure of 1-(3-chlorophenyl)-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide.
- Exploration of the potential of this compound as a tool for studying specific molecular targets in the body.
- Investigation of the potential of this compound as a drug delivery system for targeted therapies.
Conclusion:
In conclusion, 1-(3-chlorophenyl)-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide is a unique and versatile compound that has many potential applications in scientific research. This compound has been shown to have potent anticancer, antimicrobial, and anti-inflammatory properties, making it a promising candidate for the development of new therapies. However, further research is needed to fully understand the mechanism of action and potential limitations of this compound.
Synthesemethoden
The synthesis of 1-(3-chlorophenyl)-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3-chlorophenyl isocyanate and propargylamine in the presence of copper (I) iodide as a catalyst. This reaction results in the formation of the desired compound. The yield of this reaction is typically high, and the compound can be easily purified using standard techniques.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide has been used in a variety of scientific research studies. This compound is known for its unique properties, which make it an ideal candidate for research in the fields of medicinal chemistry, pharmacology, and biochemistry. Some of the research applications of this compound include:
- As a potential anticancer agent: 1-(3-chlorophenyl)-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide has been shown to have potent anticancer activity against a variety of cancer cell lines. This compound works by inhibiting the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer therapies.
- As a potential antimicrobial agent: 1-(3-chlorophenyl)-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide has been shown to have potent antimicrobial activity against a variety of pathogenic microorganisms. This compound works by disrupting the cell membrane of these microorganisms, making it a promising candidate for the development of new antimicrobial therapies.
- As a potential anti-inflammatory agent: 1-(3-chlorophenyl)-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide has been shown to have potent anti-inflammatory activity in a variety of animal models. This compound works by inhibiting the production of inflammatory cytokines, making it a promising candidate for the development of new anti-inflammatory therapies.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-N-prop-2-enyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O/c1-2-6-14-12(18)11-8-17(16-15-11)10-5-3-4-9(13)7-10/h2-5,7-8H,1,6H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWLMUPFAGGFFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CN(N=N1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

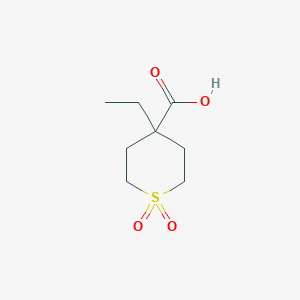

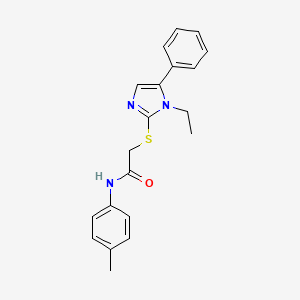
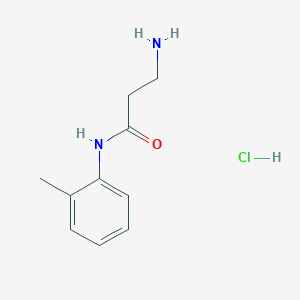
![2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2903103.png)
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2903104.png)
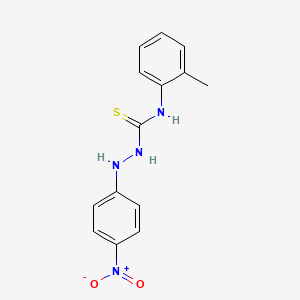
![N-[[4-(3-chlorophenyl)-5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2903106.png)
![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2903107.png)
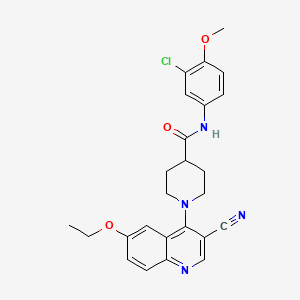

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)naphthalene-1-sulfonamide](/img/structure/B2903111.png)
![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2903114.png)
